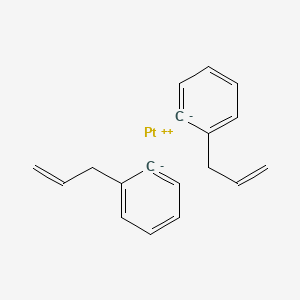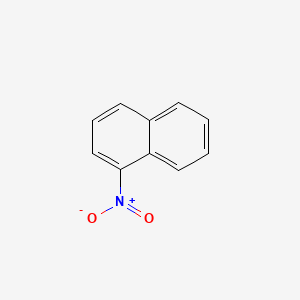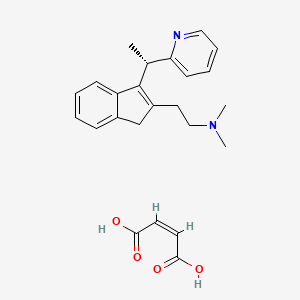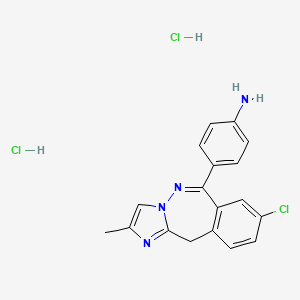
Sofosbuvir D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sofosbuvir D6 is the deuterium labeled Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Sofosbuvir is a potent nucleotide analog prodrug inhibitor of hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form its active triphosphate and an inactive, renally eliminated metabolite, GS-331007. This drug exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing and has a low propensity for clinically significant drug interactions. Demographic variables do not significantly influence its exposure, and no consistent exposure-response relationships were observed for efficacy or safety (Kirby et al., 2015).
Global Research Trends
A bibliometric analysis of global research on sofosbuvir highlights its emergence as a field of intense research, particularly in the treatment of HCV. This analysis aids in understanding the scientific research landscape and informs future research policies, especially regarding treatment access in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).
Efficacy in Combination Therapies
Sofosbuvir has shown high efficacy when combined with other antivirals like ledipasvir or GS-9669 in patients with genotype 1 hepatitis C virus infection. Its combination with other direct-acting antiviral agents demonstrates effectiveness in both treatment-naive patients and those who did not respond to previous treatments (Gane et al., 2014).
Resistance Pathways
The potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are not fully understood. However, low-frequency treatment-emergent substitutions such as L159F and V321A emerged in a small percentage of subjects who failed sofosbuvir treatment, which may contribute to resistance (Donaldson et al., 2015).
Development of Resistance
The development of resistance in HCV-infected subjects treated with sofosbuvir is infrequent. The primary resistance-associated substitution, S282T, is exceedingly rare and associated with a significant reduction in viral fitness. This underscores sofosbuvir's high barrier to resistance (Svarovskaia et al., 2014).
Potential for Improved Formulations
Exploration of opportunities for improved nucleoside/nucleotide formulations to treat hepatitis C suggests that any next-generation inhibitor competing with sofosbuvir needs to address its limitations, like reduced efficacy in genotype 3 patients and use in patients with severe renal impairments or those on drugs inducing P-glycoprotein (Sofia, 2014).
Drug-Protein Interactions
The interaction between sofosbuvir and human serum albumin (HSA) has been investigated through various methods, including 1H NMR spectroscopy and molecular docking. This study provides insights into the pharmacokinetics and pharmacodynamics of sofosbuvir, as drug-protein interactions are crucial in understanding a drug's behavior in the body (Yang et al., 2016).
Propriétés
Formule moléculaire |
C22H23D6FN3O9P |
|---|---|
Poids moléculaire |
535.49 |
Synonymes |
Sofosbuvir-D6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)



